Cas no 2034348-73-5 (1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine)

1-(Furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine is a heterocyclic compound featuring a furan-3-carbonyl moiety linked to a piperazine ring, which is further substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine group. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the presence of fused triazole and pyrazine rings known for bioactivity. The furan carbonyl group enhances reactivity and binding affinity, while the piperazine spacer improves solubility and pharmacokinetic properties. Its modular design allows for further derivatization, making it a versatile intermediate in drug discovery. The compound is of interest for applications in kinase inhibition or CNS-targeted therapies, given its structural resemblance to bioactive scaffolds.
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine structure
2034348-73-5 structure
商品名:1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
CAS番号:2034348-73-5
MF:C15H16N6O2
メガワット:312.326541900635
CID:5550467

1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 化学的及び物理的性質

名前と識別子

    • furan-3-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
    • 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
    • インチ: 1S/C15H16N6O2/c1-11-17-18-14-13(16-3-4-21(11)14)19-5-7-20(8-6-19)15(22)12-2-9-23-10-12/h2-4,9-10H,5-8H2,1H3
    • InChIKey: NDYSJKWFGPCHES-UHFFFAOYSA-N
    • ほほえんだ: C(C1C=COC=1)(N1CCN(C2=NC=CN3C(C)=NN=C23)CC1)=O

1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6524-1225-20mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
20mg
$148.5 2023-09-08
Life Chemicals
F6524-1225-10mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
10mg
$118.5 2023-09-08
Life Chemicals
F6524-1225-2μmol
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
2μmol
$85.5 2023-09-08
Life Chemicals
F6524-1225-3mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
3mg
$94.5 2023-09-08
Life Chemicals
F6524-1225-25mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
25mg
$163.5 2023-09-08
Life Chemicals
F6524-1225-20μmol
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
20μmol
$118.5 2023-09-08
Life Chemicals
F6524-1225-1mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
1mg
$81.0 2023-09-08
Life Chemicals
F6524-1225-4mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
4mg
$99.0 2023-09-08
Life Chemicals
F6524-1225-15mg
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
15mg
$133.5 2023-09-08
Life Chemicals
F6524-1225-5μmol
1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine
2034348-73-5
5μmol
$94.5 2023-09-08

1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine 関連文献

1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazineに関する追加情報

Exploring the Potential of 1-(Furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS No. 2034348-73-5) in Modern Drug Discovery

In the rapidly evolving field of medicinal chemistry, 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS No. 2034348-73-5) has emerged as a compound of significant interest. This heterocyclic molecule combines a furan-3-carbonyl moiety with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine core linked via a piperazine bridge, creating a unique pharmacophore with potential applications in targeting various biological pathways. Researchers are particularly intrigued by its structural complexity, which offers multiple sites for modification and optimization.

The growing demand for novel small-molecule therapeutics has placed compounds like 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine at the forefront of drug discovery. With increasing searches for "next-generation kinase inhibitors" and "heterocyclic compounds in drug design," this molecule aligns perfectly with current trends. Its triazolopyrazine scaffold is reminiscent of several FDA-approved drugs, sparking discussions about its potential as a privileged structure in medicinal chemistry. Computational studies suggest favorable drug-like properties, including moderate lipophilicity and hydrogen bonding capacity, making it a promising candidate for further development.

Recent advances in synthetic chemistry have enabled more efficient production of complex molecules like CAS 2034348-73-5, addressing one of the key challenges in pharmaceutical research. The compound's furan and triazole rings contribute to its π-π stacking ability, potentially enhancing target binding affinity. This characteristic has led to speculation about its utility in neurological and metabolic disorders, areas where similar structures have shown activity. However, comprehensive biological evaluation remains crucial to validate these hypotheses.

The scientific community has shown particular interest in the 1,2,4-triazolo[4,3-a]pyrazine core of this compound, as evidenced by rising search volumes for related terms. This scaffold is known to participate in diverse molecular interactions, including hydrogen bonding and hydrophobic contacts. When combined with the furan-3-carbonyl group, the molecule exhibits a balanced polarity profile that could optimize membrane permeability and target engagement. Such properties are highly sought after in the development of CNS-active compounds and enzyme modulators.

Quality control and characterization of 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine present interesting analytical challenges. Advanced techniques like LC-MS and NMR spectroscopy are essential for verifying the purity and structure of this compound. The presence of multiple heterocycles in its architecture creates a distinctive spectroscopic fingerprint that aids in identification. These analytical considerations are particularly relevant given the current emphasis on reproducibility in pharmaceutical research.

From a therapeutic perspective, the piperazine linker in this molecule offers flexibility in drug design. This feature aligns with growing interest in "molecular spacers" and "linker optimization" - topics frequently searched by medicinal chemists. The ability to modify the piperazine moiety could allow for fine-tuning of pharmacokinetic properties without significantly altering the core pharmacophore. Such modularity is increasingly valuable in the era of personalized medicine and targeted therapies.

As the pharmaceutical industry continues to explore novel chemical space, compounds like CAS 2034348-73-5 represent important stepping stones. The integration of furan and triazolopyrazine rings in a single molecule creates opportunities for intellectual property development, a crucial consideration in drug discovery. Patent analytics reveal growing interest in similar structural motifs, suggesting that this compound could serve as a valuable scaffold for further innovation.

Environmental and safety assessments of 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine will be essential as research progresses. While initial computational predictions suggest favorable toxicity profiles, experimental data will be needed to confirm these findings. This aligns with increasing regulatory focus on green chemistry and sustainable pharmaceutical development - topics generating significant discussion in scientific forums and search queries.

The future research directions for this compound may include structure-activity relationship studies, particularly focusing on the 3-methyl substituent on the triazolopyrazine ring. Modifications at this position could significantly influence biological activity, as suggested by molecular docking studies. Such investigations would contribute to the growing body of knowledge about heterocyclic drug design, a subject of perpetual interest in medicinal chemistry circles.

In conclusion, 1-(furan-3-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine (CAS No. 2034348-73-5) represents an exciting opportunity in modern drug discovery. Its unique combination of furan, triazolopyrazine, and piperazine moieties offers multiple avenues for therapeutic development. As research continues to explore its potential applications, this compound may well emerge as a valuable tool in addressing unmet medical needs through innovative chemical approaches.

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